Cas no 5228-49-9 (1-methyl-5-nitro-indazole)

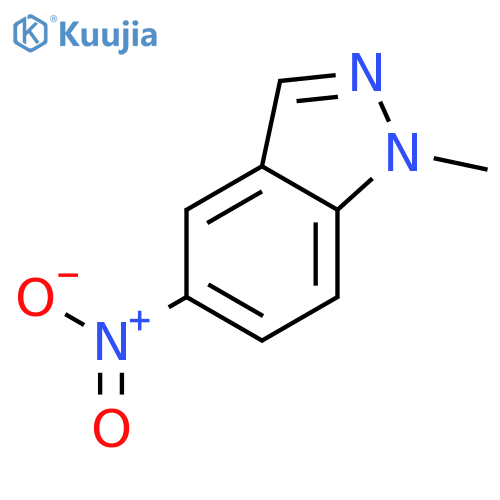

1-methyl-5-nitro-indazole structure

商品名:1-methyl-5-nitro-indazole

1-methyl-5-nitro-indazole 化学的及び物理的性質

名前と識別子

-

- 1-Methyl-5-nitro-1H-indazole

- 1-methyl-5-nitroindazole

- 1-methyl-5-nitro-indazole

- NSC 131656

- Oprea1_660102

- AB08658

- 1H-Indazole, 1-methyl-5-nitro-

- 5228-49-9

- SCHEMBL271762

- AKOS005069399

- A829008

- AG-777/36181005

- InChI=1/C8H7N3O2/c1-10-8-3-2-7(11(12)13)4-6(8)5-9-10/h2-5H,1H

- J-504970

- MFCD01318163

- SY006477

- 11P-682

- A15615

- BCP23477

- NSC-131656

- NSC131656

- FT-0608073

- CS-0006070

- JHPMRMBDPINHAV-UHFFFAOYSA-N

- CHEMBL167397

- DTXSID50299624

- AM803995

- 5-nitro-1-methyl-1H-indazole

- 1-Methyl-5-nitro-1H-indazole, AldrichCPR

- DB-019261

-

- MDL: MFCD01318163

- インチ: InChI=1S/C8H7N3O2/c1-10-8-3-2-7(11(12)13)4-6(8)5-9-10/h2-5H,1H3

- InChIKey: JHPMRMBDPINHAV-UHFFFAOYSA-N

- ほほえんだ: CN1N=CC2=CC(=CC=C12)[N+]([O-])=O

- BRN: 168080

計算された属性

- せいみつぶんしりょう: 177.05400

- どういたいしつりょう: 177.053826

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 216

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 63.6

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.42

- ゆうかいてん: 161-162°C

- ふってん: 332.9℃ at 760 mmHg

- フラッシュポイント: 155.1℃

- 屈折率: 1.677

- PSA: 63.64000

- LogP: 2.00470

- ようかいせい: 未確定

1-methyl-5-nitro-indazole セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:2811

- 危険カテゴリコード: 20/22-68

- セキュリティの説明: S22-S36/37

-

危険物標識:

- ちょぞうじょうけん:Sealed in dry,Room Temperature

- 包装カテゴリ:II

- 包装等級:II

- 包装グループ:II

- セキュリティ用語:S22;S36/37

- 危険レベル:IRRITANT

- リスク用語:R20/22

1-methyl-5-nitro-indazole 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-methyl-5-nitro-indazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | 11P-682-25G |

1-methyl-5-nitro-1H-indazole |

5228-49-9 | >95% | 25g |

£200.00 | 2025-02-09 | |

| eNovation Chemicals LLC | D496494-5G |

1-methyl-5-nitro-indazole |

5228-49-9 | 97% | 5g |

$100 | 2023-09-03 | |

| eNovation Chemicals LLC | Y1125107-25g |

1-Methyl-5-nitro-1H-indazole |

5228-49-9 | 95% | 25g |

$215 | 2024-07-28 | |

| Apollo Scientific | OR14146-1g |

1-Methyl-5-nitro-1H-indazole |

5228-49-9 | 1g |

£15.00 | 2025-02-19 | ||

| abcr | AB469628-25g |

1-Methyl-5-nitro-1H-indazole, 95%; . |

5228-49-9 | 95% | 25g |

€300.90 | 2025-02-14 | |

| abcr | AB469628-10g |

1-Methyl-5-nitro-1H-indazole, 95%; . |

5228-49-9 | 95% | 10g |

€188.00 | 2025-02-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1076095-5g |

1-Methyl-5-nitro-1H-indazole |

5228-49-9 | 97% | 5g |

¥221.00 | 2024-05-10 | |

| Key Organics Ltd | 11P-682-10MG |

1-methyl-5-nitro-1H-indazole |

5228-49-9 | >95% | 10mg |

£63.00 | 2025-02-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06536-25G |

1-methyl-5-nitro-indazole |

5228-49-9 | 97% | 25g |

¥ 1,471.00 | 2023-04-13 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M170776-250mg |

1-methyl-5-nitro-indazole |

5228-49-9 | 98% | 250mg |

¥133.90 | 2023-09-01 |

1-methyl-5-nitro-indazole 関連文献

-

1. Reactivity of 1,1-disubstituted indazol-3-ylio oxides: synthesis of some substituted indazolols and indazolinonesVicente J. Arán,Juan L. Asensio,José R. Ruiz,Manfred Stud J. Chem. Soc. Perkin Trans. 1 1993 1119

5228-49-9 (1-methyl-5-nitro-indazole) 関連製品

- 5228-48-8(2-methyl-5-nitro-indazole)

- 6850-23-3(1-methyl-6-nitro-indazole)

- 6850-22-2(2-Methyl-6-nitro-2H-indazole)

- 26120-44-5(2-methyl-4-nitro-indazole)

- 26120-43-4(1-methyl-4-nitro-indazole)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5228-49-9)1-methyl-5-nitro-indazole

清らかである:99%

はかる:25g

価格 ($):203.0